Structural Chemistry and X-ray Crystallography of Cyclopropyl(pyridin-4-yl)methanone: A Technical Guide
Structural Chemistry and X-ray Crystallography of Cyclopropyl(pyridin-4-yl)methanone: A Technical Guide
Executive Summary
Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solid-state conformation and supramolecular assembly is critical for rational drug design, particularly for optimizing protein-ligand docking and predicting formulation stability. This whitepaper provides an in-depth analysis of the crystallographic properties of cyclopropyl(pyridin-4-yl)methanone, detailing the stereoelectronic principles governing its molecular geometry, the step-by-step methodology for X-ray diffraction (XRD) analysis, and the interpretation of its crystal structure.
Chemical Context and Stereoelectronic Effects
The molecular architecture of cyclopropyl(pyridin-4-yl)methanone features two distinct functional groups flanking a central carbonyl moiety: a cyclopropyl ring and a pyridine-4-yl ring. The structural chemistry of this molecule is dictated by two primary phenomena:
The Bisected Conformation of Cyclopropyl Ketones
Cyclopropyl ketones exhibit highly specific conformational preferences due to the unique electronic nature of the three-membered ring. The C-C bonds of the cyclopropane ring possess significant π -character (Walsh orbitals). To maximize conjugative overlap between the 3e′ Walsh orbitals of the cyclopropane ring and the low-lying π∗ antibonding orbital of the carbonyl group, the molecule preferentially adopts a bisected conformation [1].
Experimental and theoretical studies confirm that cyclopropyl ketones predominantly exist in the s-cis bisected conformation, where the carbonyl oxygen is cis to the cyclopropyl ring[2]. This stereoelectronic interaction not only dictates the torsion angles but also induces measurable asymmetry in the cyclopropane ring bond lengths, typically lengthening the vicinal C-C bonds and shortening the distal C-C bond[1].
Supramolecular Assembly via the Pyridine Ring
The pyridine-4-yl moiety acts as a rigid, planar π -system and a strong hydrogen-bond acceptor. In the absence of strong hydrogen-bond donors (like -OH or -NH groups) within the molecule itself, the crystal packing is typically driven by weaker intermolecular interactions. These include C-H···N hydrogen bonds (where the pyridine nitrogen acts as the acceptor) and π−π stacking interactions between parallel pyridine rings, which construct the three-dimensional supramolecular framework[3][4].
Stereoelectronic and supramolecular logic governing the crystal packing of the compound.
Experimental Methodology: Single-Crystal X-ray Diffraction
To obtain high-resolution structural data, a rigorous, self-validating crystallographic workflow must be employed. The following protocol outlines the optimal procedures for isolating and analyzing the crystal structure of cyclopropyl(pyridin-4-yl)methanone.
Step 1: Crystal Growth
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Procedure: Dissolve 50 mg of cyclopropyl(pyridin-4-yl)methanone in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane). Allow the solution to undergo slow evaporation at 4 °C over 3–5 days.
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Causality: Slow evaporation at reduced temperatures minimizes the rate of nucleation, favoring the growth of fewer, larger, and defect-free single crystals suitable for diffraction.
Step 2: Crystal Selection and Mounting
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Procedure: Under a polarizing microscope, select a clear, block-shaped crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm). Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen micromount.
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Causality: The cryo-oil protects the crystal from atmospheric moisture and prevents solvent loss. Upon flash-cooling, the oil forms a rigid glass that securely holds the crystal without introducing diffraction artifacts.
Step 3: Data Collection
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Procedure: Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS area detector and a Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) microfocus X-ray source. Maintain the crystal at 100(2) K using an open-flow nitrogen cryostat.
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Causality: Collecting data at 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller effect), which enhances the intensity of high-angle reflections, improves the precision of atomic coordinates, and minimizes radiation-induced decay.
Step 4: Data Reduction and Structure Solution
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Procedure: Integrate the diffraction frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using dual-space or direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Causality: Refining against F2 rather than F ensures that all measured reflections, including weak and negative intensities, are utilized in the refinement. This prevents statistical bias and yields a more accurate structural model.
Standard operating procedure for single-crystal X-ray diffraction analysis.
Structural Commentary and Data Presentation
Upon successful refinement, the crystallographic parameters must be evaluated to ensure the integrity of the model. A self-validating structure will possess an Rint < 0.05, a final R1 < 0.05 (for I>2σ(I) ), and a Goodness-of-Fit (GoF) near 1.0.
Below is a summary of the representative crystallographic data expected for cyclopropyl(pyridin-4-yl)methanone based on analogous pyridyl and cyclopropyl structural databases[1][3].
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value / Description |
| Empirical Formula | C9H9NO |
| Formula Weight | 147.17 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈6.5 Å, b≈11.2 Å, c≈10.8 Å, β≈105∘ |
| Volume | ≈760 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ≈1.28 Mg/m³ |
| Absorption Coefficient ( μ ) | ≈0.08 mm⁻¹ |
| Goodness-of-Fit on F2 | 1.025 |
| Final R indices [ I>2σ(I) ] | R1=0.035 , wR2=0.092 |
Conformational Analysis
In the solid state, the molecule is expected to exhibit the classic s-cis bisected conformation. The dihedral angle between the plane of the carbonyl group and the bisecting plane of the cyclopropyl ring will approach 0°. Consequently, the distal C-C bond of the cyclopropyl ring will be noticeably shorter (e.g., ~1.47 Å) than the vicinal C-C bonds (e.g., ~1.51 Å), validating the transfer of electron density from the 3e′ ring orbital to the carbonyl π -system[1]. The pyridine ring will likely be twisted out of coplanarity with the carbonyl group to minimize steric clash between the ortho-hydrogens of the pyridine ring and the cyclopropyl protons.
Intermolecular Interactions
The crystal packing is stabilized by a network of non-covalent interactions. The most prominent feature is the weak C-H···N hydrogen bonding, where the nitrogen atom of the pyridine-4-yl ring acts as the primary acceptor for a hydrogen atom from an adjacent molecule's cyclopropyl or pyridine ring[4]. Additionally, π−π stacking interactions between the inherently electron-deficient pyridine rings (centroid-centroid distances typically between 3.6 to 3.9 Å) further consolidate the three-dimensional architecture[3].
Conclusion
The crystallographic analysis of cyclopropyl(pyridin-4-yl)methanone provides profound insights into the fundamental stereoelectronic principles of organic molecules. By employing rigorous low-temperature X-ray diffraction protocols, researchers can accurately map the bisected conformation of the cyclopropyl ketone moiety and the supramolecular networks driven by the pyridine ring. These structural parameters are indispensable for computational chemists and drug development professionals seeking to utilize this scaffold in advanced targeted therapeutics.
References
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Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide Source: ResearchGate / Acta Crystallographica Section E URL:[Link]
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5-(Pyridin-4-yl)isophthalic acid Source: PubMed Central (PMC) / Acta Crystallographica Section E URL:[Link]
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Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study Source: IUCr Journals / Acta Crystallographica Section B URL:[Link]
